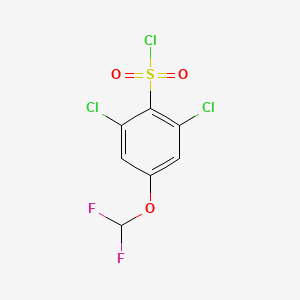

2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride

Description

2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride (C₇H₃Cl₂F₂O₃S; molecular weight ≈ 276.07 g/mol) is a substituted benzenesulfonyl chloride derivative featuring two chlorine atoms at the 2- and 6-positions and a difluoromethoxy group at the 4-position. This compound is primarily utilized in organic synthesis as a sulfonating agent. Its electron-withdrawing substituents enhance the electrophilicity of the sulfonyl chloride group, making it reactive toward nucleophiles. However, steric hindrance from the ortho-chlorine substituents may moderate its reactivity .

Properties

IUPAC Name |

2,6-dichloro-4-(difluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2O3S/c8-4-1-3(15-7(11)12)2-5(9)6(4)16(10,13)14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGFMMNSJFATNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride typically involves the chlorination of 2,6-dichloro-4-(difluoromethoxy)benzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion to the sulfonyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.

Reduction: It can be reduced to form the corresponding sulfonamide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Hydrolysis: This reaction is usually carried out in aqueous conditions, often with the addition of a base to facilitate the hydrolysis process.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonic Acids: Formed from hydrolysis.

Sulfonyl Derivatives: Various derivatives can be formed depending on the nucleophile used in substitution reactions.

Scientific Research Applications

2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride has several applications in scientific research:

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of drugs and therapeutic agents, particularly those requiring sulfonyl chloride functionalities.

Industry: The compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the benzene ring significantly influence the chemical behavior of sulfonyl chlorides. Below is a comparative analysis of key structural features and their implications:

Reactivity in Solvolysis and Hydrolysis

Reactivity trends in solvolysis (measured via Grunwald-Winstein equation) and hydrolysis conditions are summarized below:

- Mechanistic Insights: Electron-withdrawing groups (e.g., NO₂, CF₃) increase solvolysis rates by stabilizing the transition state in SN2 mechanisms . Steric hindrance from ortho-chlorine substituents in 2,6-dichloro derivatives may slow reactions despite electronic activation .

Biological Activity

2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique chemical structure, characterized by dichloro and difluoromethoxy groups attached to a benzenesulfonyl chloride moiety, suggests diverse biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that compounds with similar sulfonyl chloride structures exhibit antimicrobial properties. For instance, studies on substituted arylsulfonamides reveal their efficacy against various bacterial strains, suggesting that this compound may possess comparable antimicrobial activity due to its sulfonamide functional group .

Inhibition of Enzymatic Activity

The compound has been investigated for its potential to inhibit specific enzymes. A study highlighted the role of sulfonamide derivatives in inhibiting perforin-mediated lysis, a critical mechanism in immune response regulation. The inhibition potency was significantly influenced by the presence of halogen substituents, which can enhance binding affinity to target proteins .

Cytotoxicity and Anticancer Activity

Further investigations into related compounds have shown promising anticancer activities. For example, arylsulfonamides have demonstrated selective cytotoxic effects on cancer cells while sparing normal cells. The structure-activity relationship suggests that the introduction of halogen groups can modulate cytotoxicity and selectivity against cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its structural features:

| Substituent | Effect on Activity |

|---|---|

| Dichloro Group | Enhances binding affinity to targets |

| Difluoromethoxy Group | Modulates solubility and bioavailability |

| Benzenesulfonyl Moiety | Critical for enzyme inhibition |

Case Studies

- Antimicrobial Efficacy : A study examined various sulfonamide derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL, indicating significant antimicrobial potential .

- Cytotoxicity Profile : In vitro assays on cancer cell lines revealed that derivatives of sulfonamides could induce apoptosis at low micromolar concentrations. The presence of halogen substituents was correlated with increased potency against specific cancer types .

Q & A

Q. What are the recommended synthetic routes for 2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride, and how can reaction efficiency be optimized?

Methodology :

- Sulfonation/Chlorination : Start with 2,6-dichloro-4-(difluoromethoxy)benzene, followed by sulfonation using chlorosulfonic acid. Optimize temperature (0–5°C) to minimize side reactions like over-sulfonation.

- Catalytic Control : Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC.

- Purification : Employ recrystallization in anhydrous dichloromethane/hexane mixtures to remove unreacted starting materials .

Q. How should researchers handle and store this compound to prevent decomposition?

Methodology :

- Storage : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Use desiccants (e.g., molecular sieves) to avoid moisture ingress.

- Safety Protocols : Wear nitrile gloves, goggles, and work in a fume hood. Refer to safety data sheets for sulfonyl chlorides, which highlight risks of hydrolysis and exothermic reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodology :

- NMR : ¹⁹F NMR identifies fluorine environments; ¹H/¹³C NMR resolves aromatic and sulfonyl groups.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST databases) confirms molecular weight and fragmentation patterns.

- IR Spectroscopy : Detect sulfonyl chloride stretches (~1370 cm⁻¹, S=O asymmetric) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the difluoromethoxy group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

Methodology :

- Electronic Analysis : Compare reaction rates with non-fluorinated analogs (e.g., methoxy derivatives) using kinetic studies.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) quantify charge distribution at the sulfonyl chloride group.

- Experimental Validation : Perform nucleophilic substitutions (e.g., with amines) and monitor yields via GC-MS. Fluorinated groups enhance electrophilicity, accelerating reactions .

Q. What strategies can mitigate conflicting data in thermal stability studies of this compound under varying experimental conditions?

Methodology :

- Controlled Environment : Use thermogravimetric analysis (TGA) under inert vs. humid atmospheres to isolate degradation pathways.

- Replicate Studies : Conduct parallel experiments with standardized protocols (e.g., heating rate: 10°C/min).

- Data Reconciliation : Cross-reference with NIST stability data for structurally similar sulfonyl chlorides .

Q. How can computational chemistry predict the regioselectivity of reactions involving this compound?

Methodology :

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.

- Docking Studies : Predict binding affinities for enzyme inhibition (e.g., serine proteases) using AutoDock Vina.

- Benchmarking : Validate predictions against experimental outcomes (e.g., X-ray crystallography of reaction intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.